1-(tert-butyl) 2-methyl 5,6-dihydropyridine-1,2(2H)-dicarboxylate
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Overview
Description
1-(tert-butyl) 2-methyl 5,6-dihydropyridine-1,2(2H)-dicarboxylate is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amine functionalities during chemical reactions . This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Preparation Methods
The synthesis of 1-(tert-butyl) 2-methyl 5,6-dihydropyridine-1,2(2H)-dicarboxylate typically involves the reaction of 1,2,5,6-tetrahydropyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may employ flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
1-(tert-butyl) 2-methyl 5,6-dihydropyridine-1,2(2H)-dicarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids for deprotection, bases for protection, and various oxidizing and reducing agents . Major products formed from these reactions include deprotected amines, alcohols, and carboxylic acids .
Scientific Research Applications
1-(tert-butyl) 2-methyl 5,6-dihydropyridine-1,2(2H)-dicarboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 2-methyl 5,6-dihydropyridine-1,2(2H)-dicarboxylate involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine functionality during chemical reactions, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar compounds to 1-(tert-butyl) 2-methyl 5,6-dihydropyridine-1,2(2H)-dicarboxylate include:
N-(tert-Butoxycarbonyl)-L-serine methyl ester: Used in peptide synthesis with similar protecting group properties.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another Boc-protected compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which provides stability and selectivity in protecting amine groups during complex synthetic processes .
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3,6-dihydro-2H-pyridine-1,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5,7,9H,6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNPJXWEUIKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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